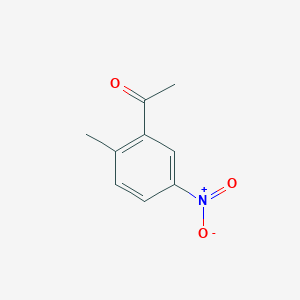

1-(2-Methyl-5-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOECEMHOAOBUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608773 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-27-1 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Friedel Crafts Acylation of 4 Nitrotoluene:an Alternative Pathway is the Friedel Crafts Acylation of 4 Nitrotoluene with an Acetylating Agent Such As Acetyl Chloride or Acetic Anhydride. This Reaction Relies on a Lewis Acid Catalyst, Most Commonly Aluminum Chloride Alcl₃ . the Methyl Group Directs the Incoming Acyl Group to the Ortho Position Position 2 , Which is Also Meta to the Deactivating Nitro Group. While This Provides the Correct Regiochemistry, a Significant Challenge is the Strong Deactivating Nature of the Nitro Group, Which Severely Retards or Even Inhibits the Classical Friedel Crafts Reaction.libretexts.orglibretexts.orgovercoming This Limitation Often Requires Harsher Conditions or More Advanced Catalytic Systems.acs.orgorganic Chemistry.org

Reaction Mechanisms and Kinetic Studies in Formation and Derivatization

Understanding the underlying reaction mechanisms is crucial for controlling the synthesis and subsequent transformations of this compound.

Nucleophilic and Electrophilic Reaction Pathways in Nitroaromatic Systems

The reactivity of the aromatic ring in this compound is dominated by the powerful electron-withdrawing nature of the nitro group.

Electrophilic Substitution: The nitro group, along with the acetyl group, deactivates the benzene (B151609) ring towards electrophilic attack by withdrawing electron density. This makes reactions like the Friedel-Crafts acylation of nitrotoluene inherently difficult, as it lowers the nucleophilicity of the aromatic π-system. libretexts.org During the nitration of 2'-methylacetophenone, the reaction proceeds via the formation of a nitronium ion (NO₂⁺) electrophile, which attacks the π-system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). The directing effects of the existing substituents determine the position of attack.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. While this compound itself lacks a suitable leaving group for a substitution reaction, this inherent reactivity is a key feature of its chemical scaffold. If a leaving group were present at positions 2, 4, or 6, a nucleophile could attack that position, forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy for the reaction.

Catalytic Approaches in Synthesis and Transformation of this compound

Catalysis plays a pivotal role in both the synthesis and functionalization of nitroaromatic compounds.

Catalysis in Synthesis: As mentioned, Friedel-Crafts acylation is a classic example of a Lewis acid-catalyzed reaction. The catalyst (e.g., AlCl₃) activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. libretexts.org Research continues into developing more efficient and reusable catalysts for this transformation. organic-chemistry.org

Catalysis in Transformation: The most significant catalytic transformation of this compound involves the reduction of its nitro group. Catalytic hydrogenation is a widely used method for converting nitroarenes to anilines. This reaction is typically performed using hydrogen gas and a heterogeneous catalyst. Additionally, kinetic studies on the amino acid-catalyzed enolization of m-nitroacetophenone have provided insights into the reactivity of the acetyl group, a process that proceeds via pseudo-first-order kinetics. psu.eduresearchgate.net

The table below highlights key catalytic approaches relevant to the compound.

| Catalyst | Reaction Type | Substrate Type | Product Type | Reference |

| Pd/C, Pt/C, Ru/TiO₂ | Catalytic Hydrogenation | Nitroacetophenone | Aminoacetophenone | researchgate.net, rsc.org |

| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts Acylation | Arene, Acyl Halide | Aryl Ketone | libretexts.org, organic-chemistry.org |

| Amino Acids | Enolization | Ketone with α-hydrogen | Enol | psu.edu, researchgate.net |

Derivatization and Scaffold Modification of this compound

The presence of three distinct functional moieties—the ketone, the nitro group, and the methyl group on an aromatic scaffold—makes this compound a versatile platform for derivatization.

Reactions of the Carbonyl Group: The ketone functionality is a hub for numerous chemical transformations. It can undergo condensation reactions with hydroxylamine (B1172632) to yield an oxime or with hydrazine (B178648) derivatives to form hydrazones. researchgate.net The ketone can be reduced to a secondary alcohol, 1-(2-methyl-5-nitrophenyl)ethanol, using reducing agents like sodium borohydride.

Reactions of the Nitro Group: The nitro group is readily reduced to a primary amine, yielding 1-(5-amino-2-methylphenyl)ethanone. This transformation is most commonly achieved through catalytic hydrogenation. researchgate.net The resulting amino group dramatically alters the ring's reactivity, turning it into a strongly activated system for further electrophilic substitution. The amine can also be converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of substituents via Sandmeyer-type reactions.

Scaffold Modification: The combination of reactions at both the ketone and nitro groups allows for extensive scaffold modification. For instance, reduction of the nitro group followed by acylation of the resulting amine, or conversion of the ketone to an oxime followed by a Beckmann rearrangement, can lead to a diverse array of more complex molecules. The synthesis of various ester and hydrazone derivatives from related nitro-containing heterocyclic compounds highlights the broad potential for creating new chemical entities. jocpr.com

The following table outlines potential derivatization reactions.

| Functional Group | Reagent(s) | Product Functional Group | Reaction Name |

| Ketone | Hydroxylamine (NH₂OH) | Oxime | Condensation |

| Ketone | Hydrazine (N₂H₄) | Hydrazone | Condensation (Wolff-Kishner) |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Reduction |

| Nitro | H₂, Pd/C | Primary Amine | Catalytic Hydrogenation |

| Amine (post-reduction) | NaNO₂, HCl then CuX | Halogen, CN, OH, etc. | Diazotization-Sandmeyer |

Synthesis of Substituted Pyrrolidinone Derivatives from 1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide

The carbohydrazide (B1668358) functional group serves as a versatile anchor for the construction of a variety of heterocyclic moieties. Starting from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide, a range of substituted pyrrolidinone derivatives can be synthesized. researchgate.netktu.edu This key intermediate is typically prepared via the hydrazinolysis of the corresponding carboethoxy compound. researchgate.net The reactivity of the carbohydrazide allows for the introduction of diverse functionalities, leading to compounds with potential biological activities. researchgate.netktu.edu

A series of novel 1,3-disubstituted pyrrolidinone derivatives featuring triazole, thiazole, thiadiazole, and oxadiazole rings have been successfully synthesized from this carbohydrazide precursor. researchgate.net The synthetic strategies employed highlight the chemical versatility of the carbohydrazide group. researchgate.net The structures of these newly synthesized compounds have been rigorously confirmed using various spectral and elemental analysis techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. researchgate.net

| Derivative Class | Key Reagents/Conditions | Resulting Moiety |

| Triazoles | Varies | 1,2,4-triazole |

| Thiazoles | α-haloketones | Thiazole |

| Thiadiazoles | Varies | 1,3,4-thiadiazole |

| Oxadiazoles | Varies | 1,3,4-oxadiazole |

| Sulfamoylphenyl amides | Sulfamoylphenyl isocyanates | Sulfamoylphenyl carboxamide |

Generation of Related Heterocyclic Systems (e.g., oximes, thiosemicarbazides)

The carbonyl group of this compound and the hydrazide functionality of its derivatives are reactive sites for the synthesis of other important heterocyclic systems, such as oximes and thiosemicarbazides.

Oximes are typically formed through the condensation reaction of a ketone, in this case, this compound, with hydroxylamine. wikipedia.orgresearchgate.netnih.gov This reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. researchgate.net The resulting ketoxime can exist as stereoisomers (E/Z configuration) if the groups attached to the carbonyl carbon are different. wikipedia.org The formation of oximes is a well-established method for the derivatization and characterization of carbonyl compounds. researchgate.net

| Reactants | Product | General Reaction Type |

| This compound, Hydroxylamine | This compound oxime | Condensation |

Thiosemicarbazides are valuable intermediates in medicinal chemistry and can be synthesized from carbohydrazide precursors. nih.govresearchgate.net The reaction of 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide with an appropriate isothiocyanate, such as phenylisothiocyanate, in a suitable solvent like methanol, yields the corresponding thiosemicarbazide (B42300) derivative. ktu.lt This addition reaction is a common method for the preparation of 1,4-disubstituted thiosemicarbazides. researchgate.net These compounds are precursors for various heterocyclic systems, including thiazoles and thiadiazoles. researchgate.net

| Precursor | Reagent | Product |

| 1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide | Phenylisothiocyanate | 1-(1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbonyl)-4-phenylthiosemicarbazide |

Formation of Guanidine (B92328) Derivatives via Related Precursors

Guanidine and its derivatives are a significant class of compounds with diverse biological activities. researchgate.net A key precursor for the synthesis of guanidine derivatives related to this compound is 2-methyl-5-nitroaniline (B49896) (2-amino-4-nitrotoluene). This aniline (B41778) derivative can be converted into 1-(2-methyl-5-nitrophenyl)guanidine. google.comfda.gov

A synthetic route involves the reaction of 2-amino-4-nitrotoluene with cyanamide (B42294) in the presence of an acid. google.com While nitric acid has been used, leading to the formation of the nitrate (B79036) salt, safety concerns associated with this method have led to the use of hydrochloric acid as a safer alternative. google.com The resulting 1-(2-methyl-5-nitrophenyl)guanidine can then be used as a building block for more complex molecules. google.com For instance, it can be reacted with intermediates like 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one (B18815) to synthesize pyrimidine-based guanidine derivatives. google.com

| Starting Material | Key Reagents | Intermediate/Product |

| 2-Amino-4-nitrotoluene | Cyanamide, Hydrochloric Acid | 1-(2-Methyl-5-nitrophenyl)guanidine |

| 1-(2-Methyl-5-nitrophenyl)guanidine | 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, DMF | N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine |

Comprehensive Spectroscopic and Structural Elucidation of 1 2 Methyl 5 Nitrophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-(2-Methyl-5-nitrophenyl)ethanone, the spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

The aromatic region would feature three protons on the substituted phenyl ring. Based on the substitution pattern (methyl at C2, nitro at C5), these protons would appear as a set of coupled multiplets. The proton at C6, adjacent to the electron-withdrawing nitro group, would likely be the most deshielded. The proton at C3, ortho to the methyl group, and the proton at C4, meta to both the methyl and nitro groups, would have distinct chemical shifts influenced by these substituents.

The two methyl groups are in different chemical environments and would therefore produce two separate singlets. The protons of the acetyl methyl group (CH₃-C=O) are expected to resonate in the typical range for such groups, generally around δ 2.5-2.7 ppm. The protons of the aromatic methyl group (Ar-CH₃) would appear further upfield, typically in the region of δ 2.3-2.5 ppm.

A hypothetical ¹H NMR data table is presented below, illustrating the expected signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl-CH₃ | 2.6 | Singlet | 3H |

| Aromatic-CH₃ | 2.5 | Singlet | 3H |

| Aromatic-H (H-3) | 7.4 | Doublet | 1H |

| Aromatic-H (H-4) | 8.2 | Doublet of Doublets | 1H |

| Aromatic-H (H-6) | 8.4 | Doublet | 1H |

Note: This table is predictive and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected, as there are no elements of symmetry in the molecule.

The carbonyl carbon (C=O) of the acetyl group is the most deshielded, typically appearing in the δ 195-200 ppm range. The aromatic carbons show a wide range of chemical shifts depending on the attached substituents. The carbon bearing the nitro group (C5) would be significantly deshielded due to the group's strong electron-withdrawing nature. Conversely, the carbon attached to the methyl group (C2) would be shielded. The remaining aromatic carbons (C1, C3, C4, C6) would have shifts determined by the combined electronic effects of the substituents. The two methyl carbons would appear at the most upfield region of the spectrum, with the acetyl methyl carbon being slightly more deshielded than the aromatic methyl carbon.

Below is an interactive table summarizing the predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 |

| C1 | 140 |

| C2 | 138 |

| C3 | 131 |

| C4 | 125 |

| C5 | 148 |

| C6 | 123 |

| Acetyl-CH₃ | 29 |

| Aromatic-CH₃ | 21 |

Note: This table is predictive and actual experimental values may vary.

Advanced Multi-dimensional NMR Techniques

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, confirming their positions relative to one another on the phenyl ring. For instance, the H-3 proton would show a correlation to H-4, and H-4 would show correlations to both H-3 and H-6.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the signals of the aromatic protons (H-3, H-4, H-6) to their corresponding carbon atoms (C-3, C-4, C-6) and the methyl proton signals to their respective methyl carbon signals.

Variable Temperature NMR Studies for Conformational Dynamics

The rotation of substituents on an aromatic ring can sometimes be restricted, leading to conformational isomers (conformers) that may be observable by NMR at low temperatures. In this compound, there is potential for restricted rotation around the C(aryl)-C(carbonyl) bond due to steric hindrance between the acetyl group and the ortho-methyl group.

Variable temperature (VT) NMR studies could investigate this possibility. researchgate.net At room temperature, if the rotation is fast on the NMR timescale, averaged signals for the protons and carbons are observed. As the temperature is lowered, the rate of rotation would decrease. If the energy barrier to rotation is sufficiently high, the single set of signals could broaden and eventually resolve into two distinct sets of signals corresponding to the different conformers. researchgate.net Such studies would allow for the determination of the Gibbs free energy of activation (ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational dynamics. However, for many substituted acetophenones, this barrier is too low to be observed even at accessible temperatures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent feature would be the strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, expected in the region of 1700-1680 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

The nitro group (NO₂) vibrations provide another clear diagnostic marker. Two strong bands are expected: one for the asymmetric stretch, typically around 1550-1500 cm⁻¹, and one for the symmetric stretch, usually found near 1360-1320 cm⁻¹.

The spectrum would also display absorptions related to the aromatic ring and the methyl groups.

Aromatic C-H stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands for the methyl groups appearing just below 3000 cm⁻¹.

Aromatic C=C stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: Bands in the fingerprint region (below 1400 cm⁻¹) can provide information about the substitution pattern on the aromatic ring.

A summary of the expected key FT-IR absorption bands is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~2980-2870 | Medium |

| Ketone C=O Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | ~1600, 1580, 1470 | Medium-Weak |

| Nitro (NO₂) Asymmetric Stretch | ~1530 | Strong |

| Nitro (NO₂) Symmetric Stretch | ~1350 | Strong |

These characteristic frequencies collectively provide a vibrational fingerprint of this compound, confirming its structural identity.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the molecular formula is C9H9NO3, corresponding to a molecular weight of approximately 179.17 g/mol . echemi.com The electron ionization (EI) mass spectrum of aromatic compounds typically shows a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

The fragmentation of this compound and its derivatives is influenced by the functional groups present, namely the acetyl, methyl, and nitro groups. In nitroaromatic compounds, characteristic fragmentation patterns involve the loss of nitro-group related fragments. youtube.com Common losses include NO (30 Da), NO2 (46 Da), and often, rearrangements involving the ortho-substituent. youtube.comcdnsciencepub.com For instance, in ortho-nitro substituted compounds, an "ortho effect" can lead to the loss of a hydroxyl radical or water molecule through interaction with the adjacent functional group. cdnsciencepub.com

The fragmentation of ketones often involves alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org In the case of this compound, this would result in the formation of an acylium ion ([M-CH3]+) or a nitromethylphenyl ion ([M-COCH3]+). The stability of the resulting fragments often dictates the most abundant peaks in the spectrum. Acylium ions, [RCO]+, are generally stable and often result in prominent peaks. chemguide.co.uk

A detailed analysis of the fragmentation pattern can provide valuable structural information. For example, the mass spectrum of the related compound 1-(2-methylphenyl)ethanone shows significant fragmentation, providing a basis for comparison. nist.govnist.gov The presence of the nitro group in this compound introduces additional fragmentation pathways. The mass spectra of nitrophenylhydrazine (B1144169) derivatives, for instance, show complex fragmentations involving the nitro group and the hydrazine (B178648) moiety. cdnsciencepub.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Pathways | Reference |

|---|---|---|---|---|

| This compound | C9H9NO3 | 179.17 | Loss of NO, NO2, CH3, COCH3 | echemi.com |

| 1-(2-Nitrophenyl)ethanone | C8H7NO3 | 165.15 | Loss of NO, NO2, CH3, COCH3 | nist.govbldpharm.com |

| 1-(2-Methylphenyl)ethanone | C9H10O | 134.18 | Loss of CH3, COCH3 | nist.govnist.gov |

| 1-(2-Hydroxy-5-nitrophenyl)ethanone | C8H7NO4 | 181.15 | Loss of H2O, NO2, CH3CO | bldpharm.com |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of this compound Analogs

For example, the crystal structures of various N1-aryl substituted-2-pyrazolines, including 4-nitrophenyl, 2,4-dinitrophenyl, and 2,4,6-trinitrophenyl derivatives, have been extensively analyzed. acs.org These studies reveal how the substitution pattern on the nitrophenyl ring influences the molecular conformation and crystal packing. acs.org Similarly, the crystal structure of 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, a chalcone (B49325) derivative containing a nitrophenyl group, shows a nearly planar molecular conformation. iucr.orgiucr.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1-(4-nitrophenyl)-2-pyrazoline derivatives | Monoclinic, Orthorhombic | P21/c, P21, Pnma, P212121 | Varies with substituents | acs.org |

| 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | Triclinic | P-1 | Nearly planar molecule, dihedral angle between phenyl rings is 19.22(5)° | iucr.orgiucr.org |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide derivatives | - | - | Presence of E/Z isomers in solution and solid state | mdpi.com |

Intermolecular Interactions and Crystal Packing Phenomena (e.g., hydrogen bonding, π-π interactions)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice. rsc.org These interactions include hydrogen bonding and π-π stacking.

π-π Interactions: Aromatic rings, being electron-rich, can engage in π-π stacking interactions. These interactions are a common feature in the crystal structures of aromatic compounds and play a significant role in their supramolecular assembly. youtube.comnih.gov The geometry of these interactions can vary, with parallel-displaced and T-shaped arrangements being common. nih.govchemrxiv.orgcomporgchem.com The presence of substituents on the aromatic ring can modulate the strength and nature of these interactions. nih.govchemrxiv.org In the crystal packing of nitrophenyl derivatives, π-π stacking interactions between the aromatic rings are frequently observed, contributing to the formation of layered or stacked structures. acs.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts within a crystal structure. acs.orgresearchgate.net

The interplay of these various intermolecular forces dictates the final crystal packing, influencing properties such as melting point, solubility, and crystal morphology. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties. rsc.org

Computational Chemistry and Theoretical Modeling of 1 2 Methyl 5 Nitrophenyl Ethanone

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to modern chemistry, allowing for the precise computation of molecular properties from first principles. nih.gov These methods are essential for elucidating the electronic nature of 1-(2-Methyl-5-nitrophenyl)ethanone.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules with high accuracy. arxiv.org For a molecule like this compound, DFT can be applied to determine its optimized geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and molecular orbital energies.

While specific DFT studies on this compound are not prevalent in the literature, the methodology is routinely applied to similar aromatic nitro compounds. Such calculations would typically involve optimizing the molecule's 3D structure to find its lowest energy state. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Understanding how this compound participates in chemical reactions requires the study of reaction mechanisms, including the high-energy transition states that connect reactants to products. Transition state theory can be combined with DFT calculations to map out the potential energy surface of a reaction. nih.gov This allows for the identification of the most likely reaction pathways and the calculation of activation energies.

For instance, in reactions involving the acetyl group or the nitro group, computational chemists can model the approach of a reagent and calculate the energy changes as new bonds are formed and old ones are broken. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation barrier for the reaction can be determined. This theoretical approach is invaluable for predicting reaction kinetics and understanding the factors that control regioselectivity and stereoselectivity.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. rsc.org These descriptors, derived from the changes in energy with respect to the number of electrons, offer a quantitative measure of a molecule's propensity to react.

Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electronic charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

Fukui Functions (f(r)): Identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, this analysis would likely highlight the carbonyl carbon as an electrophilic site and the aromatic ring carbons as potential sites for nucleophilic attack, modulated by the directing effects of the methyl and nitro groups.

The following table illustrates typical global reactivity indices that could be calculated for this compound using DFT.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity (ω) | μ2 / (2η) | Ability to act as an electrophile |

| Softness (S) | 1 / η | Ease of accepting electrons |

This table represents the theoretical application of DFT-based reactivity descriptors.

Molecular Dynamics and Conformation Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This approach is crucial for understanding the flexibility and conformational landscape of this compound.

The structure of this compound is not static; rotation can occur around the single bond connecting the acetyl group to the phenyl ring. This rotation gives rise to different conformers, or rotamers, each with a specific energy. nih.gov

A study on the closely related compound, (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, utilized Nuclear Magnetic Resonance (NMR) spectroscopy to investigate its molecular dynamics in solution. documentsdelivered.comresearchgate.net The research confirmed the existence of different conformers resulting from rotation around the C-Ar bond. researchgate.net By analyzing the NMR spectra at different temperatures, it is possible to calculate the energy barriers for this rotation. For the this compound framework, similar computational and experimental studies would reveal the preferred orientation of the acetyl group relative to the plane of the phenyl ring. The presence of the ortho-methyl group likely imposes significant steric hindrance, influencing the rotational barrier and favoring specific conformations where steric clash is minimized.

| Analysis Type | Methodologies | Key Findings for Similar Frameworks |

| Rotameric Analysis | NMR Spectroscopy, DFT | Existence of multiple conformers due to rotation around the C(phenyl)-C(acetyl) bond. researchgate.net |

| Conformational Energy | Computational Calculations | Determination of rotational energy barriers and identification of the lowest-energy (most stable) conformer. |

Molecular Docking Studies in Ligand-Receptor Interactions Relevant to this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). acs.org This method is central to drug discovery and is used to screen virtual libraries of compounds for potential biological activity. While this compound itself may not be the final active molecule, its core structure can serve as a scaffold for designing derivatives that can interact with specific biological targets.

For example, a study focused on developing new anticancer agents synthesized a series of morpholine-benzimidazole-oxadiazole derivatives, some of which incorporated a substituted ethanone (B97240) moiety. acs.org These compounds were designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. Molecular docking simulations were performed to understand how these derivatives bind to the ATP-binding pocket of VEGFR-2. acs.org The simulations revealed that the compounds could form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site. acs.org Such studies confirm that the ethanone framework can be part of a larger molecule that effectively targets a protein active site. acs.orgnih.gov

The table below summarizes findings from a docking study of ethanone derivatives targeting the VEGFR-2 active site, demonstrating the types of interactions that can be computationally modeled. acs.org

| Compound Derivative (Example) | Target Receptor | Key Interacting Residues (Example) | Predicted Binding Interactions |

| 2-(...thio)-1-(4-chlorophenyl)ethan-1-one (5e) | VEGFR-2 | Cys919, Asp1046 | Hydrogen bonding, hydrophobic interactions |

| 2-(...thio)-1-(4-methoxyphenyl)ethan-1-one (5c) | VEGFR-2 | Glu885, Cys919 | Hydrogen bonding, hydrophobic interactions |

| 2-(...thio)-1-(4-nitrophenyl)ethan-1-one (5g) | VEGFR-2 | Asp1046, Phe1047 | Hydrogen bonding, π-π stacking |

Data is illustrative of findings for ethanone derivatives as reported in studies on VEGFR-2 inhibitors. acs.org

Structure-Property Relationship Derivation through Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its inherent physicochemical properties. Through the application of theoretical models and quantum mechanical calculations, it is possible to predict and analyze various molecular attributes that govern the behavior of a compound. For aromatic ketones such as 2'-nitroacetophenone (B117912), these approaches offer deep insights into electronic structure, reactivity, and spectroscopic characteristics.

Detailed research on 2'-nitroacetophenone (2NAP) using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (such as 6-31G* and 6-311+G**) has elucidated several key structure-property relationships. worldscientific.comresearchgate.net These studies involve optimizing the molecular geometry to its lowest energy state and then calculating a suite of electronic and spectroscopic properties.

Molecular Geometry and Electronic Properties:

The optimized geometry of 2'-nitroacetophenone reveals important structural parameters that influence its properties. The orientation of the acetyl and nitro groups relative to the phenyl ring is a critical factor. DFT calculations provide precise bond lengths, bond angles, and dihedral angles. researchgate.net These geometric parameters are fundamental to understanding the steric and electronic effects within the molecule.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic character and reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. worldscientific.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For 2'-nitroacetophenone, the HOMO is primarily localized over the phenyl ring and the oxygen atom of the carbonyl group, while the LUMO is distributed over the nitro group and the phenyl ring. worldscientific.com This distribution indicates that the acetyl group acts as an electron-donating group, while the nitro group is a strong electron-withdrawing group. The calculated HOMO-LUMO energy gap provides a quantitative measure of the potential for intramolecular charge transfer, a key factor in the molecule's electronic and optical properties. worldscientific.com

Natural Bond Orbital (NBO) Analysis:

Spectroscopic Properties:

Computational methods are also employed to predict vibrational spectra (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. worldscientific.comresearchgate.net By calculating the vibrational frequencies and comparing them with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations (e.g., C-C stretching, C=O stretching, N-O stretching) can be achieved. researchgate.net Similarly, the calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) helps in the interpretation of experimental NMR spectra, providing a direct link between the electronic environment of each atom and its observed chemical shift. worldscientific.com

The following tables summarize key computational data derived for 2'-nitroacetophenone from published research, illustrating the type of information generated in such studies.

Table 1: Calculated Electronic Properties of 2'-nitroacetophenone

| Property | Calculated Value |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -2.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.32 eV |

| Dipole Moment | 4.65 Debye |

| Data obtained from DFT/B3LYP/6-311+G* calculations.* worldscientific.com |

Table 2: Selected NBO Analysis Results for 2'-nitroacetophenone

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O12 | π(N10-O11) | 18.23 |

| LP(2) O13 | π(N10-O11) | 35.48 |

| π(C1-C6) | π(C2-C3) | 19.87 |

| π(C4-C5) | π(C2-C3) | 17.54 |

| LP denotes a lone pair. Data illustrates key intramolecular interactions. worldscientific.com |

These computational findings for 2'-nitroacetophenone demonstrate how theoretical modeling can systematically derive relationships between molecular structure and various chemical and physical properties. The presence and relative positions of the methyl and nitro groups in the target molecule, this compound, would be expected to modulate these properties in predictable ways, a hypothesis that could be rigorously tested through similar computational investigations.

Academic Applications in Medicinal Chemistry and Materials Science

Utilization as a Precursor in Complex Organic Molecule Synthesis

1-(2-Methyl-5-nitrophenyl)ethanone is a valuable starting material in multi-step organic synthesis. Its chemical structure, featuring a reactive ketone group and a nitro-substituted aromatic ring, allows for a variety of chemical transformations. Researchers leverage these reactive sites to construct more intricate molecular architectures. For instance, the ketone moiety can undergo reactions such as condensations, reductions, and additions, while the nitro group can be reduced to an amine, which then serves as a handle for further functionalization. This versatility makes it a key intermediate in the production of a diverse range of organic compounds. nih.gov

Role in Pharmacophore Design and Development for Drug Discovery

In the realm of drug discovery, the concept of a pharmacophore is crucial. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. mdpi.com The scaffold of this compound can be incorporated into the design of new pharmacophore models. mdpi.com By modifying its structure, medicinal chemists can systematically explore the chemical space around a particular biological target. mdpi.comnih.gov This process, often aided by computational modeling, helps in identifying novel drug candidates with improved potency and selectivity. nih.govresearchgate.net The development of these models is a critical step in modern drug design, enabling the virtual screening of large compound libraries to find potential new medicines. nih.govresearchgate.net

Research into Potential Biological Activities of this compound Derivatives

The true potential of this compound is realized in the biological activities exhibited by its derivatives. Through chemical synthesis, the parent molecule is transformed into a variety of new compounds that are then screened for different therapeutic effects.

Investigation of Antimicrobial Effects and Mechanisms

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents. researchgate.net Research has shown that certain derivatives exhibit activity against various bacterial strains. researchgate.netnih.gov For example, studies on related nitroaromatic compounds, such as nitrofurans, have demonstrated that these molecules can interfere with bacterial processes. nih.gov The mode of action for some nitro-containing compounds is thought to involve the formation of reactive intermediates that can damage bacterial DNA and other essential cellular components. nih.gov The investigation into these derivatives includes determining their minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. nih.gov

A series of 2-methyl-5-nitroaniline (B49896) derivatives were synthesized and tested for their in vitro antimicrobial activity against several bacterial strains. The results indicated that many of these compounds possess antimicrobial effects.

| Compound ID | Target Microorganism | Activity |

| 5a-5k | Bacillus cereus RSKK 863 | Antimicrobial effect observed researchgate.net |

| 6a-6f | Escherichia coli ATCC 3521 | Antimicrobial effect observed researchgate.net |

| 5a-5k, 6a-6f | Pseudomonas aeruginosa ATCC 2921 | Antimicrobial effect observed researchgate.net |

| 5a-5k, 6a-6f | Staphylococcus aureus TP32 | Antimicrobial effect observed researchgate.net |

Exploration of Anticancer Properties and Cellular Interactions

The fight against cancer is another area where derivatives of this compound are being explored. Scientists have synthesized and evaluated a range of these compounds for their ability to inhibit the growth of cancer cells. acs.orgrsc.org For instance, certain derivatives have shown cytotoxic activity against human cancer cell lines. acs.orgmdpi.com The mechanisms behind these anticancer effects can be diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key proteins involved in tumor progression. rsc.orgacs.org

In one study, a series of morpholine-benzimidazole-oxadiazole derivatives were synthesized, with some showing significant anticancer potential. acs.org Compound 5h from this series demonstrated potent cytotoxicity against the HT-29 human colon cancer cell line. acs.org

| Compound | Cell Line | IC50 (µM) |

| 5h | HT-29 (Human colon cancer) | 3.103 ± 0.979 acs.org |

| 5h | NIH3T3 (Normal fibroblast) | 15.158 ± 0.987 acs.org |

| 5j | HT-29 (Human colon cancer) | 9.657 ± 0.149 acs.org |

| 5c | HT-29 (Human colon cancer) | 17.750 ± 1.768 acs.org |

These results suggest a degree of selectivity for cancer cells over normal cells for compound 5h . acs.org

Enzyme Inhibition Modalities

Enzymes are critical for many biological processes, and their inhibition is a key strategy in treating various diseases. Derivatives of this compound have been investigated for their ability to inhibit specific enzymes. For example, research has explored their potential as inhibitors of enzymes like β-glucuronidase, α-glucosidase, and α-amylase, which are implicated in different metabolic and disease pathways. The inhibitory activity of these compounds provides a basis for developing new therapeutic agents. nih.gov

A study on morpholine-benzimidazole-oxadiazole derivatives also assessed their ability to inhibit the VEGFR-2 enzyme, which is crucial for angiogenesis in tumors. acs.org

| Compound | Enzyme | IC50 (µM) |

| 5h | VEGFR-2 | 0.049 ± 0.002 acs.org |

| 5j | VEGFR-2 | 0.098 ± 0.011 acs.org |

| 5c | VEGFR-2 | 0.915 ± 0.027 acs.org |

| Sorafenib (Reference) | VEGFR-2 | 0.037 ± 0.001 acs.org |

The potent inhibition of VEGFR-2 by compound 5h highlights its potential as an anti-angiogenic agent. acs.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. mdpi.comnih.gov They involve systematically altering the chemical structure of a compound and observing how these changes affect its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies help to identify the key structural features responsible for their antimicrobial, anticancer, or enzyme-inhibiting effects. researchgate.netacs.org For example, the position and nature of substituents on the aromatic ring can significantly influence the compound's potency and selectivity. acs.org This information is invaluable for designing more effective and safer drug candidates. nih.gov

In the case of the VEGFR-2 inhibitors, SAR analysis suggested that the presence of chlorine atoms at specific positions on the phenyl ring of compound 5h enhanced its binding to the enzyme's active site, contributing to its high potency. acs.org

Exploratory Research in Materials Science Applications of Related Compounds

The foundational structure of this compound, characterized by a nitro-substituted aromatic ring, serves as a critical building block in the exploratory design of advanced materials. Researchers have leveraged this and structurally similar motifs to develop novel compounds with tailored optical, electronic, and chemical properties. These investigations are primarily focused on the synthesis of new dyes, materials with nonlinear optical (NLO) properties, and functional metal-organic complexes.

Development of Novel Dyes and Pigments

The presence of a nitro group and an aromatic system in compounds related to this compound makes them valuable precursors in the synthesis of azo dyes. britannica.comnih.gov The general process involves the diazotization of an aromatic amine, which can be derived from the reduction of a nitro compound, followed by coupling with an electron-rich species like a phenol (B47542) or another aniline (B41778) derivative. britannica.comnih.gov

Research in this area has led to the creation of dyes with specific properties for various textiles. For instance, novel bifunctional reactive dyes have been synthesized using precursors like 4-(4-nitrophenyl)-1,3-thiazol-2-amine (B189678) for dyeing nylon fabrics. theijes.com The performance of these dyes is highly dependent on factors such as pH and temperature, which influence their exhaustion and fixation on the fabric. theijes.com Studies have shown that for certain dyes on nylon, the fixation efficiency increases with pH, reaching optimal levels at around pH 11. theijes.com

Similarly, azo dyes derived from substituted nitrophenyl compounds have been developed for cotton fabrics. sphinxsai.com The resulting dyes can produce bright, intense hues with good absorption and fastness properties. sphinxsai.com The synthesis of quinazolinone-based mono azo reactive dyes, for example, has produced a range of colors from purple and red to orange and yellow for silk, wool, and cotton fibers, demonstrating good to excellent washing and rubbing fastness. researchgate.net

Table 1: Dyeing Properties of a Novel Bifunctional Reactive Dye on Nylon Fabric

| Property | Condition | Result |

|---|---|---|

| Maximum % Exhaustion | 80 °C, pH 11, 70 min | 61% - 75% |

| Maximum % Fixation | pH 11 | 70% - 72% |

| Maximum Fixation Efficiency | pH 11 | 60% - 70% |

| Wash and Light Fastness | 2% shade, pH 11, 80 °C | Good |

Data sourced from a study on novel bifunctional reactive dyes. theijes.com

Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The nitro group, being a strong electron-withdrawing group, plays a crucial role in designing molecules with high NLO activity. nih.govmdpi.com

Research has focused on synthesizing and characterizing novel chalcone (B49325) derivatives and other chromophores containing nitro groups. For example, (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one, a chalcone derivative, was synthesized and found to exhibit significant third-order NLO properties, including a high nonlinear absorption coefficient and nonlinear refractive index. scispace.com Such materials, which exhibit reverse saturation absorption, are promising candidates for optical limiting applications. scispace.com

Other studies have explored new 4-nitrophenylhydrazone crystals with thiolated electron donors, which show large macroscopic second-order nonlinearity. researchgate.net The molecular packing and intermolecular hydrogen bonding in these crystals are critical for achieving the desired NLO response. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), are also employed to predict the NLO responses of newly designed non-fullerene acceptor compounds that incorporate nitro groups to enhance their electron-attracting capabilities. nih.gov

Table 2: Third-Order Nonlinear Optical Properties of a Chalcone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Thermal Stability | Up to 148.3 °C |

| Nonlinear Absorption Coefficient (β) | ~ 10⁻⁵ cm W⁻¹ |

| Nonlinear Refractive Index (n₂) | ~ 10⁻⁹ cm² W⁻¹ |

Data for (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one at 532 nm. scispace.com

Functional Metal Complexes and Coordination Polymers

Derivatives of nitrophenyl compounds serve as versatile ligands for the synthesis of metal complexes with diverse applications in materials science. nih.govresearchgate.net These complexes are explored for their catalytic, sensory, and antimicrobial properties, as well as for creating functionalized materials. nih.govmdpi.com

For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been synthesized and show potential in catalysis and medicinal chemistry. nih.gov The electron-withdrawing nature of the nitro group influences the electronic properties of the benzimidazole (B57391) ring, making it a valuable component in creating stable complexes with transition metals. nih.gov

In another area of exploratory research, transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine have been synthesized and characterized for their potential use as fluorosensors for detecting ions like sodium. researchgate.net The complexation of the ligand with metals such as Cu²⁺ and Zn²⁺ leads to changes in fluorescence intensity upon binding with the target ion. researchgate.net

Furthermore, Schiff base metal complexes have been used to modify the surface of materials like cotton fabric to impart new functionalities, such as UV protection and antimicrobial properties. mdpi.com These modifications can be achieved by applying the pre-synthesized metal complexes to the fabric or by forming the nanometal complexes in situ on the fabric surface. mdpi.com

Table 3: Characterization of a Metal Complex for Fluorosensor Application

| Ligand | Metal Ion | Complex Formation Confirmation | Application |

|---|---|---|---|

| 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine | Cu²⁺ | New peak at 236 nm (UV-Vis) | Fluorosensor for Sodium ion |

| 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine | Zn²⁺ | New peak at 233 nm (UV-Vis) | Fluorosensor for Sodium ion |

Data from a study on transition metal complexes as fluorosensors. researchgate.net

Environmental Behavior and Degradation Studies of Nitroaromatic Ketones

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a key process that can influence the fate of organic compounds in the aquatic environment and on soil surfaces exposed to sunlight. wikipedia.org For nitroaromatic compounds, phototransformation can lead to the formation of various products, including nitrobenzenes, benzaldehydes, azodicarboxylic acids, and nitrophenols, arising from the oxidation of methyl groups and the reduction of nitro groups. wikipedia.org

While specific studies on the photochemical degradation of 1-(2-Methyl-5-nitrophenyl)ethanone are limited, research on related compounds provides valuable insights. For instance, the photolysis of nitrotoluene isomers in aqueous suspensions containing titanium dioxide (TiO2) has been shown to proceed via hydroxylation of the aromatic ring, eventually leading to mineralization into ammonium, nitrate (B79036), and carbon dioxide. nih.gov In some cases, reduction of the nitro group to an amino group can also occur, as seen in the formation of 4-aminotoluene from 4-nitrotoluene (B166481). nih.gov

Studies on acetophenone (B1666503) derivatives, which share the ketone functional group, indicate that photodissociation can occur, leading to the formation of various radical species. msu.edu The interaction of these compounds with light can initiate complex fragmentation pathways. nih.gov For this compound, it can be inferred that photochemical processes would likely involve reactions of both the nitro group and the acetyl group, as well as potential transformations of the aromatic ring itself. The presence of both a methyl and a nitro substituent on the phenyl ring will influence the electronic properties and, consequently, the specific photochemical reaction pathways.

Biotransformation Mechanisms

Microbial degradation is a critical process in the removal of organic pollutants from the environment. Bacteria have evolved diverse strategies to metabolize nitroaromatic compounds, although compounds with multiple nitro groups tend to be more resistant to biodegradation. nih.govnih.gov The biotransformation of these compounds can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria can employ several strategies to deal with nitroaromatic compounds. These include:

Dioxygenase-mediated attack: Enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov

Monooxygenase-mediated attack: These enzymes can add a single oxygen atom, also resulting in the removal of the nitro group. nih.gov

Reduction of the nitro group: The nitro group can be reduced to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can be further metabolized. nih.gov

For example, Micrococcus sp. strain SMN-1 has been shown to degrade 2-nitrotoluene (B74249) by an oxidative mechanism, initiating the process through the formation of 3-methylcatechol (B131232) and the release of nitrite. researchgate.netsigmaaldrich.com

Under anaerobic conditions, the primary route of biotransformation is the reduction of the nitro group. nih.govmdpi.com Anaerobic bacteria can reduce the nitro group sequentially to nitroso, hydroxylamino, and finally amino groups. nih.gov For instance, strains of Desulfovibrio and Clostridium can reduce 2,4,6-trinitrotoluene (B92697) (TNT) to its corresponding amino derivatives. nih.gov These reduced amine products are generally less toxic and more susceptible to further degradation. mdpi.com

For this compound, it is expected that biotransformation would proceed via similar pathways. The presence of the methyl and acetyl groups would influence the substrate specificity of the involved enzymes. It is plausible that both oxidative and reductive pathways could contribute to its breakdown in different microbial environments.

Chemical Transformation in Environmental Compartments

In addition to biological processes, the nitro group of nitroaromatic compounds can be reduced through abiotic chemical reactions in the environment. A significant process is the reduction by zero-valent iron (Fe⁰), which can be present in certain anaerobic soils and sediments. dtic.mil This process has been studied for various nitroaromatic compounds, where Fe⁰ acts as an electron donor to reduce the nitro group. For example, nitrobenzene (B124822) is rapidly reduced by granular iron to nitrosobenzene (B162901) and then to aniline (B41778). dtic.mil

The reactivity of these reductive transformations can be influenced by the specific structure of the nitroaromatic compound. Quantitative structure-activity relationship (QSAR) studies on the reduction of monosubstituted nitrobenzenes by Fe(II) have shown that the energy of the lowest unoccupied molecular orbital (ELUMO) is a key descriptor for predicting reaction rates. acs.org Compounds with lower ELUMO values tend to be reduced more rapidly. acs.org For this compound, the presence of the electron-withdrawing acetyl group would likely lower its ELUMO, suggesting it would be susceptible to abiotic reduction in environments containing suitable reducing agents like Fe(II) or Fe⁰.

Hydrolysis is another potential abiotic degradation pathway for certain organic compounds. However, ketones are generally not susceptible to hydrolysis under typical environmental conditions. quora.com While they exist in equilibrium with their geminal diol form in aqueous solutions, this equilibrium usually lies far to the left, and the reaction is readily reversible. quora.com Therefore, direct hydrolysis of the ketone functional group in this compound is not considered a significant degradation pathway.

Other abiotic transformations for nitroaromatic compounds can occur, particularly in the presence of strong nucleophiles or under specific catalytic conditions, but these are generally less significant in the broader environmental context compared to photochemical and reductive processes.

Predictive Modeling for Environmental Fate (e.g., persistence estimation)

Due to the limited experimental data available for this compound, predictive models such as the Estimation Programs Interface (EPI) Suite™ are valuable tools for estimating its environmental fate and persistence. episuite.devrsc.org These models use quantitative structure-activity relationships (QSARs) to predict various physicochemical properties and degradation half-lives based on the chemical's structure. mdpi.comnih.govecetoc.org

Using EPI Suite™, we can estimate several key parameters that help in assessing the environmental behavior of this compound.

Table 1: EPI Suite™ Predicted Environmental Fate Data for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Biodegradation | ||

| BIOWIN3 (Ultimate Biodegradation) | Weeks-months | Suggests slow ultimate biodegradation. |

| BIOWIN4 (Primary Biodegradation) | Days-weeks | Suggests faster primary biodegradation. |

| BIOWIN5 (MITI Linear) | Not readily biodegradable | Indicates resistance to ready biodegradation under standard test conditions. |

| BIOWIN6 (MITI Non-linear) | Not readily biodegradable | Consistent with resistance to ready biodegradation. |

| Abiotic Degradation | ||

| Atmospheric Oxidation Half-life | 25.66 Days (assuming 5.00E+05 OH/cm³) | Indicates moderate persistence in the atmosphere. |

| Hydrolysis Half-life | Stable | Confirms that hydrolysis is not a significant degradation pathway. |

| Partitioning and Transport | ||

| Log Kow (Octanol-Water Partition Coeff.) | 2.29 | Moderate potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | 536.4 mg/L | Moderately soluble in water. |

| Henry's Law Constant | 1.15E-07 atm-m³/mole | Low volatility from water. |

The predictions from EPI Suite™ suggest that this compound is not readily biodegradable, with an ultimate biodegradation timeline of weeks to months. chemistryforsustainability.orgepa.gov This is consistent with the general understanding of nitroaromatic compounds being relatively persistent. nih.gov The predicted atmospheric oxidation half-life of over 25 days indicates it can persist in the atmosphere and potentially undergo long-range transport. The Log Kow and Log Koc values suggest a moderate tendency to partition from water into organic matter, including lipids in organisms and organic carbon in soil and sediment. epa.gov This implies a potential for bioaccumulation and retention in soil. The low Henry's Law constant indicates that volatilization from water bodies is not a major removal mechanism. chemistryforsustainability.org

Conclusion and Future Research Directions

Summary of Current Academic Understanding Pertaining to 1-(2-Methyl-5-nitrophenyl)ethanone

This compound, also known as 2-methyl-5-nitroacetophenone, is a well-established chemical intermediate primarily recognized for its role in the synthesis of more complex molecules. The current body of scientific literature indicates that its utility is centered on the reactivity of its functional groups: the ketone, the nitro group, and the aromatic ring system.

The most commonly cited synthesis for this compound involves the nitration of 2-methylacetophenone. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting product is a pale yellow solid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| Appearance | Pale yellow oil or solid |

The primary application of this compound is as a precursor. The nitro group is a key functional handle, often targeted for reduction to form the corresponding aniline (B41778) derivative, 1-(5-amino-2-methylphenyl)ethanone. This transformation is crucial as the resulting amino ketone is a versatile building block for the synthesis of various heterocyclic compounds, which are scaffolds of interest in medicinal chemistry and materials science. For instance, such intermediates are used in the construction of substituted quinolines and benzodiazepines. The ketone functional group also offers a reactive site for a variety of organic reactions, including condensations, reductions to the corresponding alcohol, and the formation of imines and hydrazones.

Identification of Knowledge Gaps in its Chemistry and Applications

Despite its utility as a synthetic intermediate, the academic exploration of this compound as a standalone entity is limited. Several knowledge gaps can be identified:

Limited Reaction Diversity: While the reduction of the nitro group is a common transformation, a comprehensive study of the compound's broader reactivity is lacking. The selective transformation of one functional group in the presence of the other (e.g., reactions at the ketone without affecting the nitro group, or vice-versa) is not extensively documented.

Lack of "Green" Synthesis Protocols: The established synthesis relies on strong, corrosive acids, which present environmental and handling challenges. There is a notable absence of research into more sustainable or "green" synthetic methods, such as catalysis-based nitration or alternative nitrating agents.

Physicochemical Characterization: In-depth studies on its solid-state properties, such as crystallography, polymorphism, and thermal stability, are not readily available in public literature. Such information is fundamental for understanding its material properties and for process optimization in industrial applications.

Direct Biological or Material Applications: The research has predominantly focused on using it as a building block. There is little to no investigation into the intrinsic biological activity or material properties of the compound itself. Its potential as a chromophore, a photophysical probe, or a bioactive agent remains unexplored.

Prospective Research Avenues for this compound and its Analogs

Addressing the identified knowledge gaps provides clear directions for future research. The multifaceted nature of this compound offers fertile ground for investigation in synthetic chemistry, medicinal chemistry, and materials science.

For this compound:

Advanced Synthetic Methodologies: Future work should target the development of novel, efficient, and environmentally benign synthetic routes. This could include photocatalytic methods or the

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Methyl-5-nitrophenyl)ethanone, and how do reaction conditions influence yield?

this compound is typically synthesized via Friedel-Crafts acylation of 2-methyl-5-nitrobenzene derivatives. Key steps include:

- Nitration : Initial nitration of a methyl-substituted aromatic precursor (e.g., toluene derivatives) to introduce the nitro group at the para position relative to the methyl group .

- Acylation : Subsequent Friedel-Crafts reaction using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group .

Q. Critical Variables :

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and acetyl group presence. For example, the methyl group on the acetyl moiety typically appears as a singlet near δ 2.6 ppm .

- X-Ray Diffraction : High-resolution X-ray studies (e.g., using SHELX software ) reveal molecular packing and intramolecular hydrogen bonding, critical for understanding reactivity .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (m/z ~195) and fragmentation patterns, validated against NIST reference data .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cyclization reactions?

The nitro group acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic attacks to specific positions. Charge density analysis via multipole refinement (using X-ray/neutron diffraction data) shows delocalization of π-electrons, which stabilizes transition states in cyclization reactions (e.g., forming pyrrolidine derivatives) . Computational studies (DFT) further validate the role of the nitro group in lowering activation energies for ring-closing steps .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields often arise from:

- Catalyst Purity : Trace moisture in AlCl₃ reduces Friedel-Crafts acylation efficiency. Use of freshly distilled catalysts improves reproducibility .

- Regioselectivity : Competing nitration positions (e.g., meta vs. para) can occur if temperature gradients exist during nitration. Controlled cooling and stoichiometric HNO₃/H₂SO₄ ratios mitigate this .

- Workup Procedures : Incomplete neutralization of Lewis acids (e.g., AlCl₃) may lead to byproduct formation. Aqueous washes at pH 7–8 are critical .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

This compound serves as a precursor for biologically active heterocycles :

- Antimicrobial Agents : Reacted with hydrazines to form pyrazole derivatives, which exhibit antibacterial activity against Gram-positive pathogens .

- Kinase Inhibitors : Used in multi-step syntheses of imatinib analogs via condensation with guanidine derivatives, followed by nitro reduction and functionalization .

Q. Example Pathway :

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Cyclization : Amine intermediates undergo cyclocondensation to form pyrimidine cores .

Safety and Handling

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While not classified as hazardous under GHS, limited toxicological data necessitate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.